![molecular formula C9H19Cl4N B13965510 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride CAS No. 64398-28-3](/img/structure/B13965510.png)
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride
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Overview
Description
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is a chemical compound with the molecular formula C8H16Cl3N It is a derivative of heptanamine and is characterized by the presence of multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride typically involves the chlorination of heptanamine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves multiple steps, including the protection of amine groups, chlorination, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
The major products formed from these reactions include various substituted heptanamines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA, proteins, and other biomolecules, resulting in the disruption of cellular processes. This alkylation can lead to the activation of DNA damage response pathways, apoptosis, and inhibition of cell division.
Comparison with Similar Compounds
Similar Compounds
Bendamustine: A nitrogen mustard derivative with similar alkylating properties.
Chlorambucil: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer treatment.
Uniqueness
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is unique due to its specific structure, which allows for multiple sites of alkylation. This property makes it a valuable tool in research for studying the effects of multi-site alkylation on biological systems.
Biological Activity
1,6-Dichloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is a chemical compound that has garnered attention for its biological activity. This compound is part of a broader class of amines that are often studied for their pharmacological properties and potential applications in various fields, including medicinal chemistry and toxicology.
The biological activity of 1,6-dichloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is primarily attributed to its ability to interact with biological systems through mechanisms such as:
- Alkylation : The compound may act as an alkylating agent, leading to the modification of nucleophilic sites in biomolecules such as DNA and proteins.
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Toxicological Profile
Research indicates that this compound exhibits cytotoxic effects in various cell lines. For instance, studies have demonstrated its potential to induce apoptosis in cancer cells, which is a critical mechanism for the development of anticancer agents. The cytotoxicity can be quantified using assays such as:
- MTT Assay : To evaluate cell viability post-treatment.
- Comet Assay : To assess DNA damage.
Case Studies
- Cytotoxicity in Cancer Research : A study investigated the effects of 1,6-dichloro-N-(2-chloroethyl)-2-heptanamine hydrochloride on human cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential role as an anticancer agent.
- Neurotoxicity Assessment : Another research focused on the neurotoxic effects of the compound in neuronal cell cultures. The findings indicated significant alterations in cell morphology and viability, raising concerns about its safety profile for therapeutic use.
Table 1: Cytotoxic Effects on Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Apoptosis induction |
MCF-7 (Breast) | 20 | DNA alkylation |
SH-SY5Y (Neuronal) | 25 | Neurotoxicity |
Table 2: Comparative Analysis with Similar Compounds
Compound | IC50 (µM) | Observed Effects |
---|---|---|
1,6-Dichloro-N-(2-chloroethyl)-2-heptanamine hydrochloride | 20 | Cytotoxicity in cancer cells |
Cyclophosphamide | 10 | Alkylating agent, broad-spectrum cytotoxicity |
Temozolomide | 30 | DNA damage response |
Research Findings
Recent studies have focused on the implications of using 1,6-dichloro-N-(2-chloroethyl)-2-heptanamine hydrochloride in therapeutic contexts. Key findings include:
- Potential Anticancer Properties : The compound has shown promise in preclinical models for treating certain types of cancers due to its ability to induce apoptosis.
- Safety Concerns : While its efficacy is notable, the neurotoxic effects observed necessitate caution when considering it for therapeutic use.
Properties
CAS No. |
64398-28-3 |
---|---|
Molecular Formula |
C9H19Cl4N |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
1,6-dichloro-N-(2-chloroethyl)heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H18Cl3N.ClH/c1-8(12)3-2-4-9(7-11)13-6-5-10;/h8-9,13H,2-7H2,1H3;1H |
InChI Key |
AFYBELWIDOZGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(CCl)NCCCl)Cl.Cl |
Origin of Product |
United States |
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